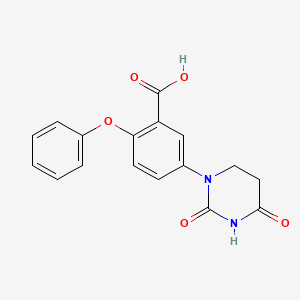
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with 2,3,5,6-tetramethylbenzaldehyde in the presence of a thiazole-forming reagent such as Lawesson’s reagent. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or xylene. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: As a probe to study biological processes involving thiazole-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
- N-(4-bromophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
- N-(4-methylphenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C19H19FN2S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-(2,3,5,6-tetramethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H19FN2S/c1-11-9-12(2)14(4)18(13(11)3)17-10-23-19(22-17)21-16-7-5-15(20)6-8-16/h5-10H,1-4H3,(H,21,22) |
Clave InChI |
XXKLKTSXAOTNGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C2=CSC(=N2)NC3=CC=C(C=C3)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13483520.png)
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
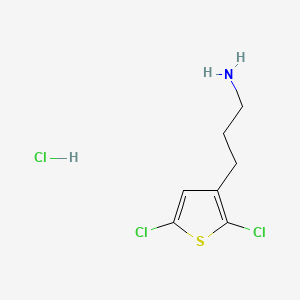
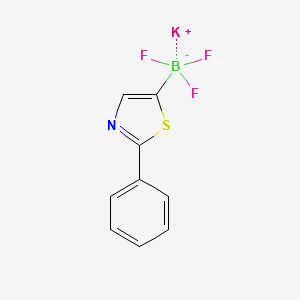
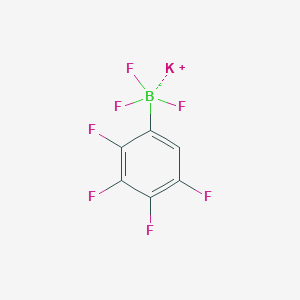
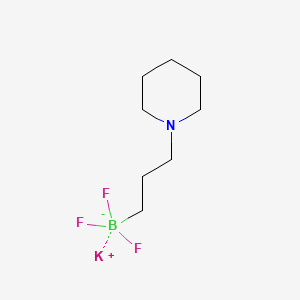
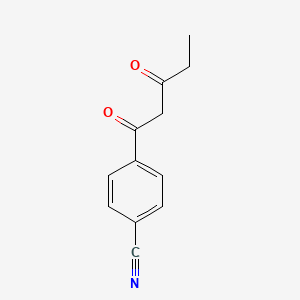
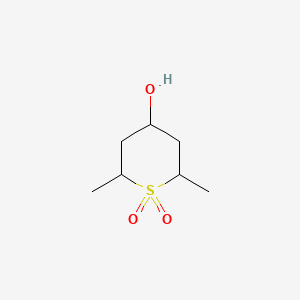
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
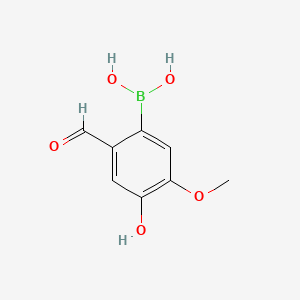
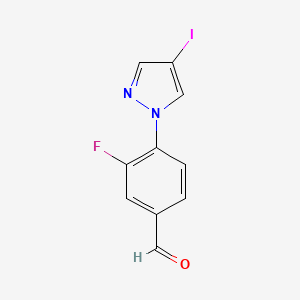
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
